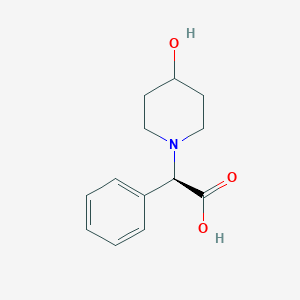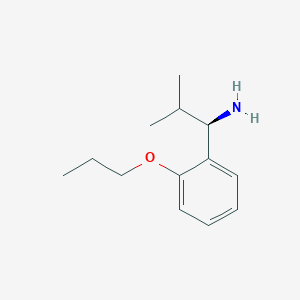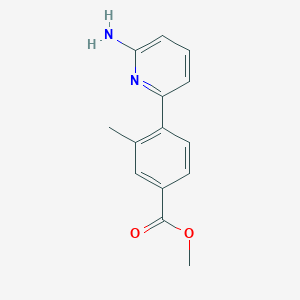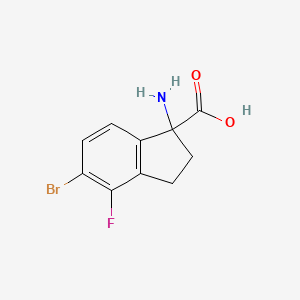![molecular formula C10H13N3 B13054294 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique chemical structure, which includes an imidazole ring fused to a pyridine ring, with a propan-2-yl group attached to the imidazole ring. This structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine in the presence of a catalyst. One common method involves the use of manganese(II) chloride and ammonium diethyldithiophosphate as catalysts . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,5-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,5-a]pyridines.
科学的研究の応用
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
作用機序
The mechanism of action of 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with different substitution patterns.
Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyridine: Contains a pyrazole ring fused to a pyridine ring.
Uniqueness
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-propan-2-ylimidazo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)10-12-6-9-5-8(11)3-4-13(9)10/h3-7H,11H2,1-2H3 |
InChIキー |
BLPXDYHWWZEOQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C2N1C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


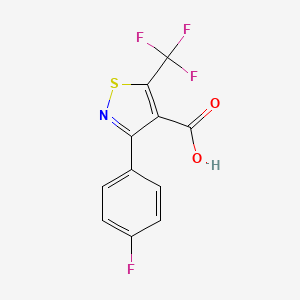

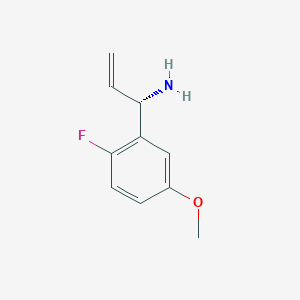
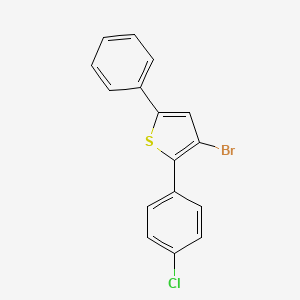
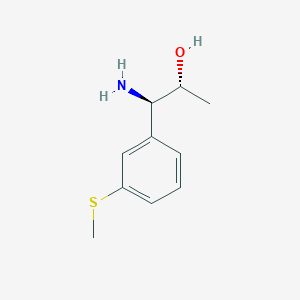
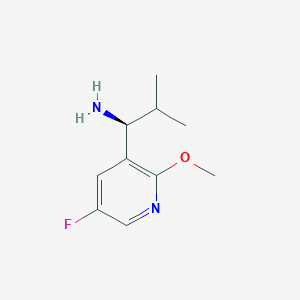
![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
